Biotine-VAD-FMK

Vue d'ensemble

Description

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone (Biotine-VAD-FMK) est un inhibiteur pan-caspase à pénétration cellulaire, irréversible et marqué à la biotine. Il est largement utilisé en recherche biochimique pour identifier les caspases actives dans les lysats cellulaires. Les caspases sont une famille d'enzymes protéases qui jouent un rôle essentiel dans la mort cellulaire programmée (apoptose) et l'inflammation .

Applications De Recherche Scientifique

Biotin-Valine-Alanine-Aspartate-Fluoromethylketone has numerous applications in scientific research:

Chemistry: Used as a probe to study enzyme kinetics and inhibition.

Biology: Employed to identify and quantify active caspases in cell lysates.

Medicine: Utilized in apoptosis research to understand the mechanisms of cell death in diseases such as cancer and neurodegenerative disorders.

Industry: Applied in the development of diagnostic assays and therapeutic agents targeting caspases .

Mécanisme D'action

Target of Action

Biotin-VAD-FMK is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Biotin-VAD-FMK acts as an irreversible inhibitor of caspases . It covalently binds to the active cavity of a wide spectrum of active caspases . This binding inhibits the activity of caspases, thereby preventing the execution of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-VAD-FMK is the apoptotic pathway . By inhibiting caspases, Biotin-VAD-FMK prevents the cascade of proteolytic activity that leads to apoptosis, or programmed cell death .

Pharmacokinetics

Biotin-VAD-FMK is cell-permeable , which allows it to enter cells and interact with intracellular caspases . It is supplied in DMSO , which can facilitate its entry into cells.

Result of Action

The inhibition of caspases by Biotin-VAD-FMK results in the suppression of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death. In addition, Biotin-VAD-FMK has been found to inhibit TNFα-mediated apoptosis in vitro and is immunosuppressive, inhibiting T cell proliferation .

Action Environment

The action of Biotin-VAD-FMK can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and storage conditions . It is recommended to store Biotin-VAD-FMK at -20°C under desiccating conditions . Before use, it should be allowed to equilibrate to room temperature for at least 1 hour .

Analyse Biochimique

Biochemical Properties

Biotin-VAD-FMK is an irreversible inhibitor of caspases . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions. For instance, it inhibits TNFα-mediated apoptosis in vitro .

Cellular Effects

Biotin-VAD-FMK has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell proliferation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Biotin-VAD-FMK exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α and ActD .

Temporal Effects in Laboratory Settings

Over time, the effects of Biotin-VAD-FMK can change in laboratory settings. It has been observed that this product has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Biotin-VAD-FMK vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

Biotin-VAD-FMK is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Biotin-VAD-FMK is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Biotin-VAD-FMK and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone est synthétisée par une série de réactions de couplage peptidique. La synthèse implique les étapes suivantes :

Couplage Peptidique : Les acides aminés valine, alanine et aspartate sont couplés séquentiellement à l'aide d'agents de couplage peptidique standard tels que le N,N'-dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS).

Biotinylation : L'extrémité N-terminale du peptide est biotinylée à l'aide d'un ester de biotine-N-hydroxysuccinimide.

Addition de Fluorométhylcétone : L'extrémité C-terminale du peptide est modifiée avec un groupe fluorométhylcétone pour former le composé final.

Méthodes de Production Industrielle

La production industrielle de Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (HPLC) pour la purification afin d'assurer une pureté élevée (>95%) du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone subit principalement les types de réactions suivants :

Liaison Covalente : Elle se lie de manière covalente au site actif des caspases, inhibant leur activité.

Hydrolyse : Les liaisons esters du peptide peuvent être hydrolysées en conditions acides ou basiques.

Réactifs et Conditions Communes

Liaison Covalente : Cette réaction se produit dans des conditions physiologiques (pH 7,4, 37°C) en présence de caspases actives.

Hydrolyse : Les conditions acides (HCl) ou basiques (NaOH) peuvent hydrolyser les liaisons esters du peptide.

Principaux Produits Formés

Liaison Covalente : Le principal produit est le complexe caspase-Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone.

Hydrolyse : Les principaux produits sont les acides aminés individuels et la biotine.

Applications de la Recherche Scientifique

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme sonde pour étudier la cinétique enzymatique et l'inhibition.

Biologie : Employée pour identifier et quantifier les caspases actives dans les lysats cellulaires.

Médecine : Utilisée dans la recherche sur l'apoptose pour comprendre les mécanismes de la mort cellulaire dans des maladies telles que le cancer et les maladies neurodégénératives.

Industrie : Appliquée dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les caspases .

Mécanisme d'Action

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone exerce ses effets en se liant de manière covalente au site actif des caspases. Cette liaison inhibe l'activité protéolytique des caspases, empêchant le clivage de leurs substrats et bloquant ainsi la voie apoptotique. Le marqueur de biotine permet la détection et la quantification des caspases actives à l'aide de tests basés sur la streptavidine .

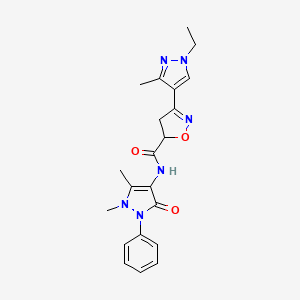

Comparaison Avec Des Composés Similaires

La Biotine-Valine-Alanine-Aspartate-Fluorométhylcétone est unique en raison de son marqueur de biotine et de sa liaison irréversible aux caspases. Les composés similaires comprennent :

Z-Valine-Alanine-Aspartate-Fluorométhylcétone : N'a pas le marqueur de biotine, ce qui le rend moins approprié pour les tests de détection.

Biotine-Valine-Aspartate-Fluorométhylcétone : Similaire mais sans le résidu alanine, ce qui peut affecter son affinité de liaison et sa spécificité

Propriétés

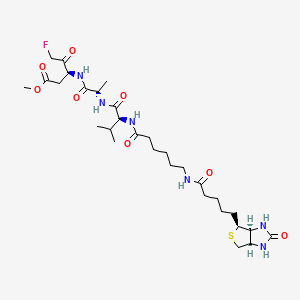

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B1663238.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)